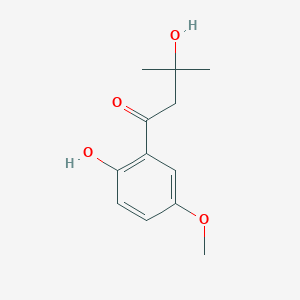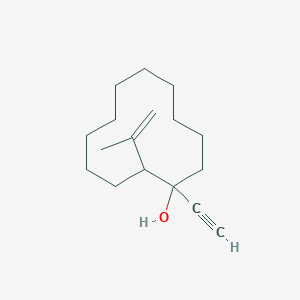
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H14O4 This compound is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl): Similar structure with a propanone backbone.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Another related compound with a propanone backbone.
Uniqueness
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
| 93767-22-7 | |
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)7-11(14)9-6-8(16-3)4-5-10(9)13/h4-6,13,15H,7H2,1-3H3 |
InChI Key |
OIXIWRXHQCOWLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/no-structure.png)

![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)

![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
